(2S)-2-amino-3-oxo-3-phenylmethoxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-oxo-3-phenylmethoxypropanoic acid is an organic compound with a complex structure that includes an amino group, a keto group, and a phenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-oxo-3-phenylmethoxypropanoic acid typically involves multi-step organic reactions. One common method includes the use of chiral starting materials to ensure the correct stereochemistry. The synthesis may involve the protection of functional groups, followed by selective reactions to introduce the amino, keto, and phenylmethoxy groups. Reaction conditions often include the use of specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-oxo-3-phenylmethoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-amino-3-oxo-3-phenylmethoxypropanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure makes it a valuable tool for probing the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-oxo-3-phenylmethoxypropanoic acid involves its interaction with specific molecular targets. The amino and keto groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The phenylmethoxy group may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-4-phosphonobutanoic acid: Another amino acid derivative with a similar structure but different functional groups.
(2S)-2-hydroxy-3-phenylpropanoic acid: A compound with a hydroxyl group instead of a keto group.
Uniqueness
(2S)-2-amino-3-oxo-3-phenylmethoxypropanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific stereochemistry also plays a crucial role in its interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H11NO4 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
(2S)-2-amino-3-oxo-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C10H11NO4/c11-8(9(12)13)10(14)15-6-7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13)/t8-/m0/s1 |
InChI Key |
OHTBDIJCPMRXJU-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.